5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound with the linear formula C8H7N3O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H7N3O2/c1-5-2-3-11-7(10-5)6(4-9-11)8(12)13/h2-4,10H,1H2,(H,12,13) .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 177.16 .Scientific Research Applications
Synthesis and Chemical Reactivity
- 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives have been explored for their potential in regioselective synthesis. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates the chemical versatility of these compounds. This process involves the treatment of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate with POCl3, leading to various substituted derivatives with potential for further chemical applications (Drev et al., 2014).
Antimicrobial Activity
- Some derivatives of this compound have been evaluated for their antimicrobial properties. For example, methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates have been synthesized and tested for antimicrobial activity, indicating the potential of these compounds in pharmacological research (Gein et al., 2009).
Potential in Medical Imaging
- Research into the medical imaging applications of pyrazolo[1,5-a]pyrimidine derivatives includes the development of fluorine-18 labeled compounds. These compounds have been evaluated for their potential use in tumor imaging with positron emission tomography (PET), highlighting their significance in diagnostic research (Xu et al., 2012).
Role in Synthesis of Functional Fluorophores
- The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been a focal point in the development of new functional fluorophores. These fluorophores have potential applications in detecting biologically and environmentally relevant species, indicating the role of this compound derivatives in the synthesis of compounds with novel photophysical properties (Castillo et al., 2018).
Safety and Hazards
The safety information for 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid . These factors can include pH, temperature, and the presence of other molecules in the environment. Understanding these influences can help optimize the use of this compound in various applications.
Properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-11-7(10-5)6(4-9-11)8(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADNVJNUYBVVFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679061 | |
Record name | 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62908-85-4 | |
Record name | 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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